Cas no 1805602-42-9 (Methyl 3-(difluoromethyl)-2-iodo-4-methoxypyridine-6-acetate)

Methyl 3-(difluoromethyl)-2-iodo-4-methoxypyridine-6-acetate 化学的及び物理的性質
名前と識別子
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- Methyl 3-(difluoromethyl)-2-iodo-4-methoxypyridine-6-acetate
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- インチ: 1S/C10H10F2INO3/c1-16-6-3-5(4-7(15)17-2)14-10(13)8(6)9(11)12/h3,9H,4H2,1-2H3
- InChIKey: RXXJFZYGPFOGIB-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C(F)F)C(=CC(CC(=O)OC)=N1)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 268
- トポロジー分子極性表面積: 48.4
- 疎水性パラメータ計算基準値(XlogP): 2
Methyl 3-(difluoromethyl)-2-iodo-4-methoxypyridine-6-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029025293-1g |
Methyl 3-(difluoromethyl)-2-iodo-4-methoxypyridine-6-acetate |
1805602-42-9 | 95% | 1g |
$3,097.65 | 2022-04-01 | |
Alichem | A029025293-250mg |
Methyl 3-(difluoromethyl)-2-iodo-4-methoxypyridine-6-acetate |
1805602-42-9 | 95% | 250mg |
$1,029.00 | 2022-04-01 | |
Alichem | A029025293-500mg |
Methyl 3-(difluoromethyl)-2-iodo-4-methoxypyridine-6-acetate |
1805602-42-9 | 95% | 500mg |
$1,600.75 | 2022-04-01 |
Methyl 3-(difluoromethyl)-2-iodo-4-methoxypyridine-6-acetate 関連文献
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Methyl 3-(difluoromethyl)-2-iodo-4-methoxypyridine-6-acetateに関する追加情報
Comprehensive Overview of Methyl 3-(difluoromethyl)-2-iodo-4-methoxypyridine-6-acetate (CAS No. 1805602-42-9)
Methyl 3-(difluoromethyl)-2-iodo-4-methoxypyridine-6-acetate (CAS No. 1805602-42-9) is a structurally complex organic compound that has garnered significant attention in the fields of medicinal chemistry and synthetic organic chemistry. This molecule features a pyridine core substituted with multiple functional groups, including a difluoromethyl group at the C3 position, an iodine atom at C2, a methoxy group at C4, and an acetate ester at C6. The combination of these substituents imparts unique electronic and steric properties, making it a valuable scaffold for drug discovery and chemical synthesis.
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, serves as the backbone of this compound. Pyridine derivatives are widely utilized in pharmaceuticals due to their ability to form hydrogen bonds and coordinate with metal ions, which are critical for enzyme inhibition and receptor binding. The presence of the difluoromethyl group introduces fluorination effects that enhance metabolic stability and lipophilicity, properties often exploited in the design of antiviral and anticancer agents. Recent studies have demonstrated that fluorinated pyridines exhibit improved bioavailability compared to their non-fluorinated analogs, particularly in central nervous system (CNS) targeting applications.
The iodo substituent at the C2 position plays a dual role in this molecule. Iodine's large atomic radius and polarizability create steric hindrance that can modulate conformational flexibility, while its high electronegativity influences electronic distribution across the pyridine ring. In modern synthetic methodologies, iodinated compounds are frequently employed as precursors for cross-coupling reactions such as the Buchwald–Hartwig amination or Sonogashira coupling. These transformations enable the rapid diversification of molecular frameworks for lead optimization in drug development programs.
The methoxy group at C4 contributes to the compound's hydrophobic character while also acting as an electron-donating substituent through resonance effects. Methoxy-substituted pyridines have been extensively studied for their anti-inflammatory and neuroprotective properties. Notably, recent research published in *Journal of Medicinal Chemistry* (2023) reported that methoxy-pyridine derivatives displayed potent inhibition against phosphodiesterase enzymes (PDEs), which are therapeutic targets for neurodegenerative disorders like Alzheimer's disease.
The terminal acetate ester functionality at C6 provides additional synthetic versatility. Ester moieties are commonly used as protecting groups or prodrug elements in pharmaceutical development. The acetyl group can be selectively cleaved under basic conditions to yield carboxylic acid derivatives with altered pharmacokinetic profiles. This feature is particularly advantageous in designing time-release formulations or enhancing membrane permeability through esterase-mediated activation.
Synthetic routes to this compound typically involve multistep processes starting from substituted pyridines or via transition-metal-catalyzed functionalization methods. A notable approach described in *Organic Letters* (2021) utilized nickel-catalyzed C–H activation to directly install the difluoromethyl group onto pyridine rings with high regioselectivity (98% yield). This methodology represents a significant advancement over traditional electrophilic fluorination techniques that often require harsh reaction conditions.
In terms of biological activity, preliminary evaluations indicate that compounds with similar structural motifs exhibit moderate cytotoxicity against human cancer cell lines such as HeLa (cervical carcinoma) and MCF7 (breast adenocarcinoma). The mechanism appears to involve disruption of DNA replication processes through intercalation or topoisomerase inhibition—mechanisms commonly observed among antitumor agents containing planar aromatic systems.
The unique combination of functional groups in this molecule also makes it an attractive candidate for radiolabeling applications. Iodinated compounds are widely used in positron emission tomography (PET) imaging due to their compatibility with radioisotopes like ^131I or ^123I. When combined with the electron-deficient nature of the pyridine ring, these characteristics could enable targeted imaging agents for detecting specific biomarkers associated with inflammatory diseases or tumor microenvironments.
From an environmental chemistry perspective, the degradation pathways of such fluorinated organohalides remain an active area of research. While fluorination generally increases chemical stability against biodegradation processes, recent studies have identified microbial strains capable of degrading similar difluoromethyl-containing compounds under anaerobic conditions—a finding that informs both waste management strategies and green chemistry initiatives.
In materials science contexts, derivatives containing both iodine and methoxy functionalities have shown promise as components in organic photovoltaics due to their tunable bandgap energies resulting from π-conjugation effects between adjacent aromatic rings and electron-withdrawing substituents like iodide ions.
Ongoing research efforts focus on expanding the synthetic scope through click chemistry approaches such as copper(I)-catalyzed azide–alkyne cycloaddition reactions (CuAAC). By introducing azide functionalities onto either the iodo or methoxy positions via displacement reactions followed by subsequent Huisgen cycloadditions, researchers aim to construct highly functionalized molecular architectures suitable for combinatorial library generation.
The compound's structural diversity also facilitates its use as a building block in supramolecular chemistry applications where precise control over intermolecular interactions is required—for example, designing self-assembling nanostructures through non-covalent forces including π–π stacking between adjacent pyridyl moieties or hydrogen bonding networks involving methoxy oxygen atoms.
In summary, Methyl 3-(difluoromethyl)-2-iodo-4-methoxypyridine-6-acetate represents a multifunctional platform offering numerous opportunities across diverse scientific disciplines ranging from pharmaceutical development to advanced materials engineering thanks to its strategically placed heteroatoms and versatile reactivity profile.
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